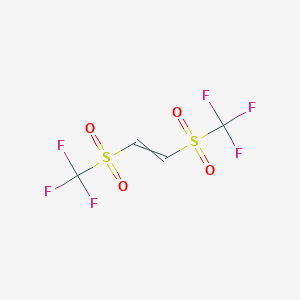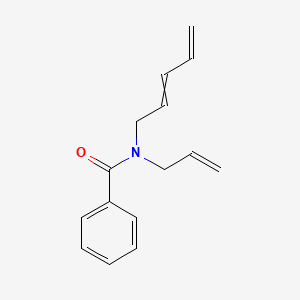
N-(Penta-2,4-dien-1-yl)-N-(prop-2-en-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Penta-2,4-dien-1-yl)-N-(prop-2-en-1-yl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. This compound features a benzamide core with two distinct alkenyl substituents, which may impart unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Penta-2,4-dien-1-yl)-N-(prop-2-en-1-yl)benzamide typically involves the following steps:
Starting Materials: Benzoyl chloride, penta-2,4-dien-1-amine, and prop-2-en-1-amine.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used.
Procedure: Benzoyl chloride is reacted with penta-2,4-dien-1-amine and prop-2-en-1-amine in the presence of a base such as triethylamine. The reaction mixture is stirred at low temperatures (0-5°C) and then gradually warmed to room temperature.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Penta-2,4-dien-1-yl)-N-(prop-2-en-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The alkenyl groups can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like bromine or nitronium ions in the presence of Lewis acids.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Saturated benzamides.
Substitution: Halogenated or nitrated benzamides.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways involving benzamide derivatives.
Medicine: Exploration of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of N-(Penta-2,4-dien-1-yl)-N-(prop-2-en-1-yl)benzamide would depend on its specific interactions with molecular targets. Typically, benzamides can interact with receptors or enzymes, modulating their activity. The alkenyl substituents may influence the compound’s binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Penta-2,4-dien-1-yl)benzamide: Lacks the prop-2-en-1-yl group.
N-(Prop-2-en-1-yl)benzamide: Lacks the penta-2,4-dien-1-yl group.
N-(Penta-2,4-dien-1-yl)-N-methylbenzamide: Has a methyl group instead of the prop-2-en-1-yl group.
Uniqueness
N-(Penta-2,4-dien-1-yl)-N-(prop-2-en-1-yl)benzamide is unique due to the presence of both penta-2,4-dien-1-yl and prop-2-en-1-yl groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
65093-06-3 |
|---|---|
Molekularformel |
C15H17NO |
Molekulargewicht |
227.30 g/mol |
IUPAC-Name |
N-penta-2,4-dienyl-N-prop-2-enylbenzamide |
InChI |
InChI=1S/C15H17NO/c1-3-5-9-13-16(12-4-2)15(17)14-10-7-6-8-11-14/h3-11H,1-2,12-13H2 |
InChI-Schlüssel |
DMQJXGAIUQOLCG-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCN(CC=CC=C)C(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


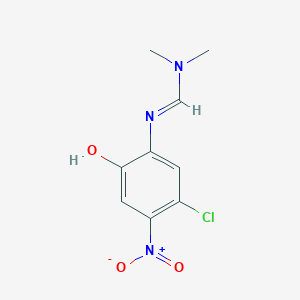
![3,7,8-Trimethyl-10-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14480725.png)

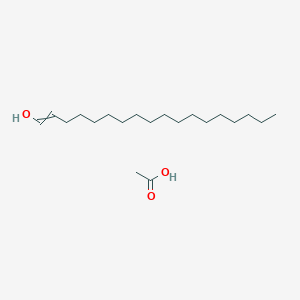

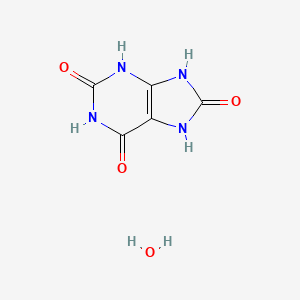

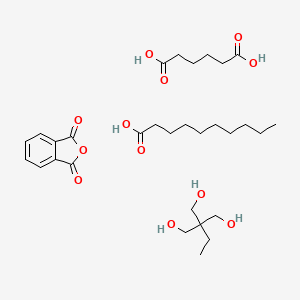

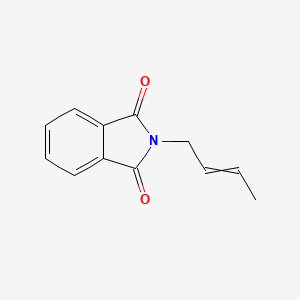
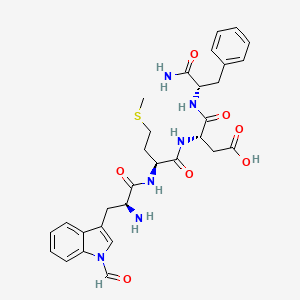
![1H-Imidazolium, 1-ethyl-2-heptadecyl-4,5-dihydro-3-[2-[(1-oxooctadecyl)amino]ethyl]-, ethyl sulfate](/img/structure/B14480791.png)
